![molecular formula C26H22F3NO4 B2422163 (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-trifluoromethyl-phenyl)-butyric acid CAS No. 2137513-33-6](/img/structure/B2422163.png)
(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-trifluoromethyl-phenyl)-butyric acid
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Description
(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-trifluoromethyl-phenyl)-butyric acid is a useful research compound. Its molecular formula is C26H22F3NO4 and its molecular weight is 469.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Fmoc has been prepared through various synthesis techniques. For example, it was synthesized in high yield from 3-bromopyruvic acid and amino(thioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea) (Le & Goodnow, 2004).
Protecting Group for Hydroxy-Groups : Fmoc is used as a protecting group for hydroxy-groups in conjunction with various acid- and base-labile protecting groups. It can be removed conveniently by the action of triethylamine in dry pyridine solution (Gioeli & Chattopadhyaya, 1982).
Enantiomerically Pure Diaminobutyric Acids : Enantiomerically pure diaminobutyric acids with Fmoc protected α-amino groups have been prepared, highlighting the compound's utility in synthesizing specific amino acids (Schmidt et al., 1992).
Application in Sensing and Detection
- Fluorescent Sensors : Fmoc derivatives have been used as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids, demonstrating their application in sensitive detection technologies (Han et al., 2020).
Miscellaneous Applications
Peptide Synthesis : Fmoc serves as an effective component in the solid-phase synthesis of peptides, a crucial process in biochemistry and drug development (Mollica et al., 2012).
Crystallographic Studies : Fmoc-amino acids have been studied for their structural and supramolecular features, essential for understanding their properties in various applications, including biomaterials and therapeutics (Bojarska et al., 2020).
Photovoltaic Applications : Fmoc derivatives have been used in the study of novel polyfluorene copolymers, suggesting potential applications in photovoltaic technologies (Aarnio et al., 2006).
Cancer Treatment : Some derivatives of 4-oxo-butenoic acid, which include Fmoc derivatives, have been studied for their anti-tumor properties against breast carcinoma (Miles et al., 1958).
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethyl)phenyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3NO4/c27-26(28,29)17-12-9-16(10-13-17)11-14-23(24(31)32)30-25(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,30,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAZRJANUJZPLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-trifluoromethyl-phenyl)-butyric acid |
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